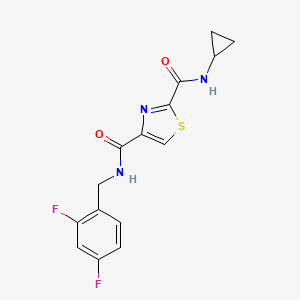

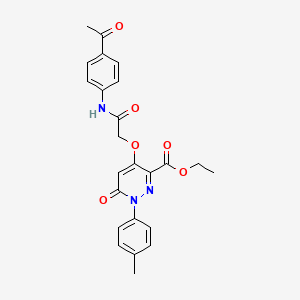

![molecular formula C10H6F3N3 B2877279 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile CAS No. 478042-43-2](/img/structure/B2877279.png)

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile is a chemical compound . It is a unique chemical with a trifluoromethyl group attached to a benzimidazole ring .

Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, which includes this compound, can be achieved via the condensation of diamines or amino (thio)phenols with CF3CN . Another method involves the condensation of (2-arylamino)iminophosphoranes with trifluoroacetyl esters or trifluoroacetic anhydride .Molecular Structure Analysis

The molecular formula of this compound is C10H6F3N3 . The structure includes a benzimidazole ring with a trifluoromethyl group and an acetonitrile group attached to it .Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .Scientific Research Applications

High-Pressure Liquid Chromatography in Drug Analysis

One area of application for related compounds involves the use of high-pressure liquid chromatography (HPLC) for determining plasma levels of drugs and their metabolites. For instance, the development of an HPLC assay for metronidazole and its metabolites demonstrates the importance of such techniques in analyzing the pharmacokinetics of drugs (Wheeler et al., 1978). This method highlights the role of advanced analytical techniques in drug development and monitoring, suggesting that compounds like 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile could be subjects of similar pharmacokinetic and pharmacodynamic studies.

Therapeutic Potential and Mechanism of Action Studies

Compounds within this structural family have also been investigated for their therapeutic potential. Studies on benzimidazoles, for example, have explored their efficacy in treating infections and diseases. Research on benzimidazole derivatives for the treatment of alveolar echinococcosis (Ammann et al., 2015) and Trypanosoma cruzi infection (Andrade et al., 1996) showcases the potential medicinal applications of these compounds. Such studies underscore the importance of understanding the molecular and cellular mechanisms of action of these compounds, which could extend to this compound.

Imaging and Diagnostic Applications

Moreover, the use of related compounds in imaging for diagnostic purposes, such as in PET scans to image hypoxia in cancers (Komar et al., 2008), highlights the potential for this compound in diagnostic research. These compounds' interactions with biological systems can provide valuable insights into disease mechanisms and treatment efficacy.

Mechanism of Action

Mode of Action

It is known that trifluoromethyl-containing compounds are involved in many catalytic trifluoromethylation reactions . These reactions involve an oxidation/reduction process .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to participate in redox reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the redox potentials of trifluoromethyl-containing compounds can be influenced by the solvent used, such as acetonitrile . .

properties

IUPAC Name |

2-[2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3/c11-10(12,13)9-15-7-3-1-2-4-8(7)16(9)6-5-14/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQQPVKNHDGDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2877197.png)

![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2877214.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2877215.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)